molecular formula C9H15ClN2O2S B12093050 N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B12093050
M. Wt: 250.75 g/mol
InChI Key: WXRQCKCKZIDENR-UHFFFAOYSA-N
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Description

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(1-aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanesulfonamide derivatives.

Scientific Research Applications

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide dihydrochloride
  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide sulfate
  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide phosphate

Uniqueness

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H

InChI Key

WXRQCKCKZIDENR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)N.Cl

Origin of Product

United States

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